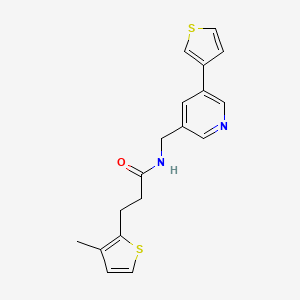

3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13-4-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-5-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOKHZPDHAGKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to various functional group transformations to introduce the propanamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.

Industry: The compound may be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-thienyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- 3-(3-methylthiophen-2-yl)-N-((4-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- 3-(3-methylthiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Uniqueness

3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unique due to its specific combination of functional groups and ring systems, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide , often referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

This compound features a thiophene ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to This compound have demonstrated the ability to induce apoptosis in cancer cells by targeting key regulatory proteins involved in cell survival.

Table 1: Cytotoxicity Data of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | HCT116 | 9.71 | GSK3β inhibition |

| 6b | MIA PaCa2 | 7.48 | NF-κB pathway |

| 8d | HeLa | 3.27 | Apoptosis induction |

The above data illustrates the promising cytotoxic effects of thiophene derivatives, suggesting that This compound could exhibit similar properties.

The mechanism by which thiophene derivatives exert their anticancer effects often involves the inhibition of glycogen synthase kinase 3 beta (GSK3β), a critical regulator of cell proliferation and survival. Inhibition of GSK3β leads to increased apoptosis through modulation of the NF-kB signaling pathway, which is crucial in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies on thiophene derivatives reveal that modifications in the thiophene ring and substituents significantly influence their biological activity. For instance, the introduction of methyl groups or other electron-donating groups enhances the lipophilicity and bioavailability of these compounds, thereby improving their efficacy.

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Activity |

|---|---|

| Methylation at C2 | Increased potency |

| Substitution at C5 | Enhanced selectivity |

| Alkyl chain extension | Improved solubility |

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of thiophene-based compounds.

Case Studies

Several case studies have explored the biological activities of compounds related to This compound :

- Study on Antimicrobial Properties : A study demonstrated that similar thiophene compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

- In Vivo Efficacy : Preclinical trials involving animal models showed that certain thiophene derivatives significantly reduced tumor growth rates compared to controls, indicating their potential as effective anticancer therapies.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 3-(3-methylthiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiophene and pyridine heterocycles, followed by amide bond formation. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for coupling steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to link aromatic rings .

- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of thiophene, pyridine, and propanamide groups. Key signals include aromatic protons (δ 6.8–8.5 ppm) and amide NH (δ ~8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of the amide bond under physiological conditions?

- Methodological Answer :

- Hydrolysis kinetics : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS and quantify half-life (t₁/₂). Adjust pH to mimic gastrointestinal (pH 2) or systemic (pH 7.4) environments .

- Enzymatic stability : Test susceptibility to proteases (e.g., pepsin, trypsin) using enzyme-linked assays. Use negative controls (e.g., boiled enzymes) to confirm non-enzymatic degradation .

- Mass spectrometry : Identify hydrolysis products (e.g., free thiophene-pyridine fragments) to map degradation pathways .

Q. What strategies are effective for elucidating the compound’s mechanism of action against protein kinases or other biological targets?

- Methodological Answer :

- Kinase inhibition assays : Use ATP-Glo™ or fluorescence-based assays to measure IC₅₀ values against recombinant kinases (e.g., MAPK, EGFR). Compare with known inhibitors (e.g., gefitinib) for benchmarking .

- Molecular docking : Perform in silico docking (AutoDock Vina) to predict binding modes to kinase active sites. Validate with mutagenesis (e.g., alanine scanning of catalytic residues) .

- Cellular assays : Assess downstream signaling (e.g., Western blot for phosphorylated ERK) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize biological activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., methylthiophene → ethoxythiophene) and test analogs in bioassays. Prioritize regions like the pyridine core and propanamide linker .

- Biological testing : Screen analogs for IC₅₀ shifts in target assays. For example, replacing the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) may enhance kinase affinity .

- Data analysis : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Tools like MOE or Schrodinger Suite can automate this .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Key parameters: Lipinski’s Rule of Five compliance .

- Molecular dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1BM0) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions over 100 ns trajectories .

- Metabolite prediction : Employ GLORYx or MetaSite to identify potential Phase I/II metabolites (e.g., hydroxylation at thiophene) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay validation : Cross-validate hits in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .

- Dose-response curves : Perform 8-point dilution series (0.1–100 µM) in triplicate to ensure reproducibility. Calculate Z’-factors to confirm assay robustness .

- Buffer controls : Test compound stability in assay buffers (e.g., DMSO concentration ≤0.1%) to exclude solvent effects .

Comparative Analysis

Q. How does the compound’s multi-heterocyclic structure influence its chemical reactivity compared to simpler analogs?

- Methodological Answer :

- Electron density mapping : Use DFT calculations (Gaussian 16) to analyze charge distribution. Thiophene rings contribute π-electron density, enhancing electrophilic substitution reactivity .

- Comparative synthesis : Synthesize analogs lacking pyridine or thiophene (e.g., phenyl-propanamide) and compare reaction rates in amidation or oxidation steps .

- Spectroscopic trends : Monitor UV-Vis shifts (e.g., λmax ~270 nm for thiophene → 310 nm for pyridine) to track electronic interactions .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.